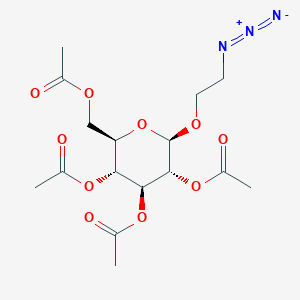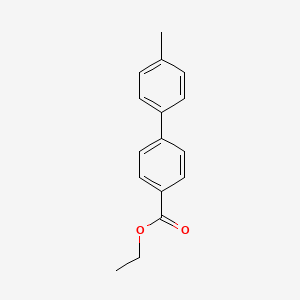![molecular formula C14H18N2O2 B1149222 乙基顺式-1,3,4,4a,5,9b-六氢-2H-吡啶并[4,3-b]吲哚-2-羧酸酯 CAS No. 199725-38-7](/img/structure/B1149222.png)
乙基顺式-1,3,4,4a,5,9b-六氢-2H-吡啶并[4,3-b]吲哚-2-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a heterocyclic compound that belongs to the class of indole derivatives. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound features a fused pyrido-indole ring system, which is known for its presence in various bioactive molecules.
科学研究应用
Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being investigated for its potential use in developing new therapeutic agents.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate typically involves the cyclization of Schiff bases. The general synthetic route includes the use of complex bases such as sodium amide (NaNH₂) and potassium amide (KNH₂) in the presence of alcoholates like tert-butoxide (t-BuONa) under inert, proton-free conditions. The reaction is carried out in solvents such as tetrahydrofuran (THF) at temperatures ranging from -80°C to 25°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis to industrial levels.
化学反应分析
Types of Reactions
Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can yield a variety of functionalized indole derivatives.
作用机制
The mechanism of action of ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the proliferation of cancer cells by binding to the active site of c-Met, a receptor tyrosine kinase involved in cell growth and differentiation. Molecular docking studies have revealed the binding orientations of the compound in the active site, and molecular dynamics simulations have been performed to evaluate the binding stabilities .
相似化合物的比较
Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate can be compared with other similar compounds such as:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar core structure but lacks the ethyl ester group.
1H-Indole-3-carbaldehyde: Another indole derivative used in the synthesis of bioactive molecules, but with different functional groups and reactivity.
The uniqueness of ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
属性
IUPAC Name |
ethyl 1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-18-14(17)16-8-7-13-11(9-16)10-5-3-4-6-12(10)15-13/h3-6,11,13,15H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDDIOPVRQTWKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694068 |
Source


|
| Record name | Ethyl 1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199725-38-7 |
Source


|
| Record name | Ethyl 1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
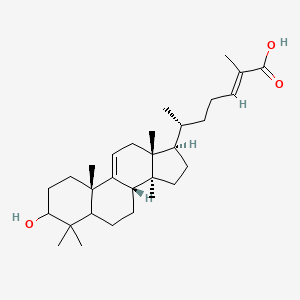
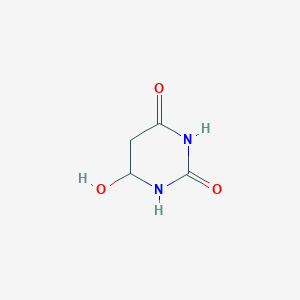
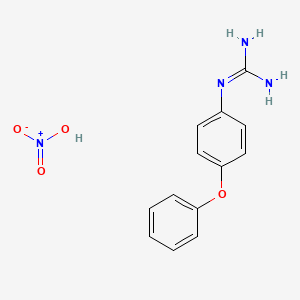
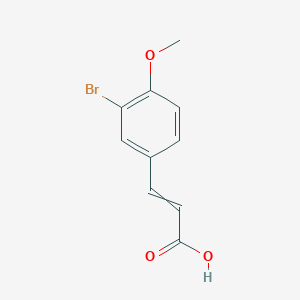
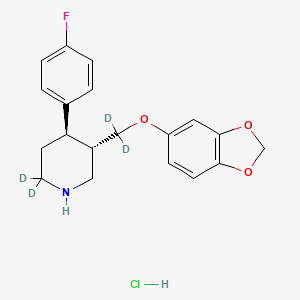
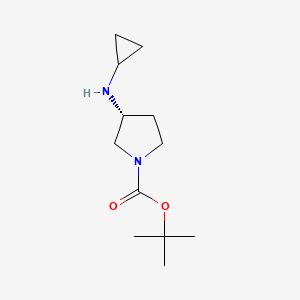
![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B1149149.png)
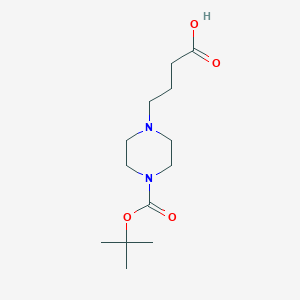
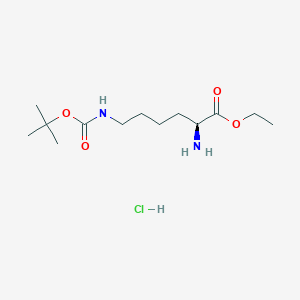
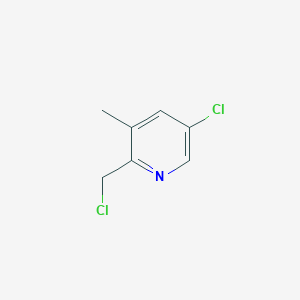
![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)
